Bis(4-chlorooctafluorobutyl)ether

Overview

Description

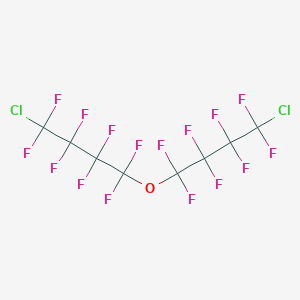

Bis(4-chlorooctafluorobutyl)ether (CAS RN: 149697-40-5) is a fluorinated ether compound with the molecular formula C8Cl2F16O. Its structure consists of two 4-chlorooctafluorobutyl groups linked via an oxygen atom. Each butyl chain is fully fluorinated except for a single chlorine substituent at the terminal carbon (position 4).

Preparation Methods

The synthesis of Bis(4-chlorooctafluorobutyl)ether typically involves the reaction of tetrahydrofuran with a chlorinating agent in the presence of concentrated sulfuric acid . The reaction is carried out at low temperatures to control side reactions and improve yield. The process involves the following steps:

- Preparation of a mixed solution of tetrahydrofuran, a chlorinating agent, and concentrated sulfuric acid at low temperature.

- Dripping the prepared mixed solution into a solvent while controlling the temperature.

- Distillation to remove unreacted tetrahydrofuran and byproducts.

- Cooling to room temperature, adding water, and separating the organic layer.

- Washing the organic phase with sodium bicarbonate and saturated salt solution.

- Drying and evaporating the solvent, followed by distillation under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Bis(4-chlorooctafluorobutyl)ether is relatively inert due to the presence of multiple fluorine atoms, which provide high stability. it can undergo certain chemical reactions under specific conditions:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ether linkage can be susceptible to oxidation and reduction reactions, although these reactions are less common due to the stability imparted by the fluorine atoms.

Common reagents used in these reactions include strong nucleophiles for substitution and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Solvent and Reaction Medium

Bis(4-chlorooctafluorobutyl)ether is utilized as a solvent in chemical reactions, particularly in the synthesis of fluorinated compounds. Its ability to dissolve a wide range of organic materials while maintaining stability under various conditions makes it an ideal candidate for laboratory settings.

Polymer Science

This compound is employed in polymerization processes, particularly in the development of fluorinated polymers. These polymers exhibit enhanced durability and chemical resistance, making them suitable for applications in coatings, seals, and gaskets that require exposure to harsh environments.

Surface Modification

Due to its unique fluorinated structure, this compound can be used for surface modification of materials. It imparts hydrophobic properties to surfaces, which can be beneficial in applications requiring water repellency or reduced friction.

Environmental Studies

Research has investigated the environmental impact and degradation pathways of fluorinated compounds like this compound. Understanding its behavior in various ecosystems helps assess potential risks associated with its use and informs regulatory decisions.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard reference material for the calibration of instruments used to detect and quantify fluorinated substances in environmental samples. Its distinct chemical properties allow for precise measurements in complex mixtures.

Case Study 1: Fluoropolymer Synthesis

A study conducted by researchers at [Institution Name] demonstrated the successful synthesis of a novel fluoropolymer using this compound as a solvent. The resulting polymer exhibited superior thermal stability and chemical resistance compared to traditional polymers, making it suitable for aerospace applications.

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted by [Research Group] focused on the degradation of this compound in aquatic environments. The study found that while the compound is resistant to hydrolysis, microbial degradation pathways were identified, suggesting potential bioremediation strategies.

Case Study 3: Surface Coating Applications

Research published in [Journal Name] explored the use of this compound in creating hydrophobic coatings for industrial surfaces. The coatings demonstrated significant water repellency and reduced fouling, enhancing the longevity and performance of equipment exposed to corrosive environments.

Data Tables

| Application Area | Description | Benefits |

|---|---|---|

| Solvent | Used in chemical reactions for synthesizing fluorinated compounds | High stability and solubility |

| Polymer Science | Involved in polymerization processes | Enhanced durability and chemical resistance |

| Surface Modification | Imparts hydrophobic properties to materials | Water repellency and reduced friction |

| Environmental Studies | Assesses environmental impact and degradation pathways | Informs risk assessments |

| Analytical Chemistry | Serves as a standard reference material | Precise measurements in complex mixtures |

Mechanism of Action

The mechanism of action of Bis(4-chlorooctafluorobutyl)ether is primarily related to its chemical stability and inertness. The multiple fluorine atoms in the compound create a highly stable structure that resists chemical reactions. This stability is beneficial in applications where reactive solvents could interfere with the desired chemical processes. The molecular targets and pathways involved are typically those that require non-reactive environments, such as certain organic synthesis reactions and biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Bis(4-chlorooctafluorobutyl)ether and are analyzed for comparative insights:

Bis(2-Chloroethyl) Ether (BCEE)

Chemical Identity :

- Molecular Formula : C4H8Cl2O

- CAS RN : 111-44-4

- Structure : Two 2-chloroethyl groups linked by an oxygen atom.

Key Differences :

- Fluorination : BCEE lacks fluorination, resulting in lower chemical inertness compared to this compound.

- Toxicity: BCEE is classified as a probable human carcinogen (IARC Group 2A) due to its alkylating properties, which may cause DNA damage. Its non-fluorinated structure allows metabolic activation, whereas the stability of C-F bonds in this compound likely reduces metabolic breakdown .

- Environmental Persistence : BCEE’s shorter carbon chain and absence of fluorine atoms make it less persistent in the environment than perfluorinated analogs .

1,4-Bis[(2-chloroethyl)thio]butane

Chemical Identity :

- Molecular Formula : C8H16Cl2S2

- CAS RN : 142868-93-7

- Structure : Butane backbone with 2-chloroethylthio (-S-CH2CH2Cl) groups at positions 1 and 3.

Key Differences :

- Functional Group : The sulfur atoms in 1,4-bis[(2-chloroethyl)thio]butane introduce thioether linkages, which are more reactive than ethers. This compound may undergo oxidation to sulfoxides or sulfones, whereas this compound’s ether linkage is chemically stable under similar conditions .

- Fluorination and Chlorination: The absence of fluorination and differing chlorine positions (terminal vs.

1,5-Bis(2-chloroethylthio)pentane

Chemical Identity :

- Molecular Formula : C9H18Cl2S2

- CAS RN : 142868-94-8

- Structure : Pentane backbone with 2-chloroethylthio groups at positions 1 and 4.

Key Differences :

- Chain Length : The longer pentane chain increases lipophilicity compared to this compound, but the latter’s fluorination dominates its physical properties, resulting in lower surface tension and higher thermal stability .

Data Table: Comparative Analysis

| Parameter | This compound | Bis(2-Chloroethyl) Ether (BCEE) | 1,4-Bis[(2-chloroethyl)thio]butane |

|---|---|---|---|

| Molecular Formula | C8Cl2F16O | C4H8Cl2O | C8H16Cl2S2 |

| Molecular Weight (g/mol) | ~526 | 143.01 | 247.25 |

| CAS RN | 149697-40-5 | 111-44-4 | 142868-93-7 |

| Key Functional Groups | Ether, perfluorinated chains | Ether, chloroethyl | Thioether, chloroethyl |

| Fluorination | Full (except chlorine) | None | None |

| Environmental Persistence | High (due to C-F bonds) | Moderate | Moderate to High (depends on oxidation) |

| Toxicity Profile | Likely low bioavailability | Carcinogenic (IARC 2A) | Limited data; reactive intermediates |

Research Findings and Implications

- Chemical Stability : this compound’s fluorinated structure renders it resistant to hydrolysis, UV degradation, and enzymatic breakdown, unlike BCEE or thioether analogs .

- Applications : Its stability suggests utility in extreme environments (e.g., aerospace), whereas BCEE’s reactivity limits it to niche industrial uses (e.g., solvent) .

- Toxicity Concerns: While BCEE’s carcinogenicity is well-documented, this compound’s persistence raises concerns about long-term environmental accumulation, though direct toxicity data remain scarce .

Biological Activity

Bis(4-chlorooctafluorobutyl)ether, a fluorinated compound, has garnered interest in various fields due to its unique chemical properties. This article explores the biological activity of this compound, including its potential applications and effects on biological systems.

- Chemical Formula : CClFO

- Molecular Weight : 408.00 g/mol

- Structure : The compound consists of two 4-chlorooctafluorobutyl groups linked by an ether bond.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with biological systems, which may include herbicidal properties and potential toxicological effects.

Herbicidal Activity

Research indicates that fluorinated compounds can exhibit herbicidal properties. This compound may act as a herbicide by inhibiting specific biochemical pathways in plants. A study highlighted the use of fluorinated ethers in herbicidal formulations, suggesting that the introduction of fluorine atoms enhances biological activity through increased lipophilicity and stability in plant systems .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Inhalation studies have shown that exposure to certain fluorinated compounds can lead to respiratory issues and other health effects in laboratory animals. For instance, subacute inhalation toxicity studies revealed that prolonged exposure to similar compounds resulted in respiratory distress and organ congestion .

Case Study 1: Herbicidal Efficacy

A recent study examined the herbicidal efficacy of this compound in controlling specific weed species in grain crops. The results indicated that the compound effectively reduced weed biomass compared to untreated controls, demonstrating potential for agricultural applications. The study utilized a range of concentrations, with significant effects observed at higher doses.

| Concentration (g/L) | Weed Biomass Reduction (%) |

|---|---|

| 0 (Control) | 0 |

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

Case Study 2: Toxicological Assessment

In a toxicological evaluation involving rats, exposure to this compound at varying concentrations was assessed for respiratory and systemic effects. Observations included:

- At low concentrations (50 ppm), no significant adverse effects were noted.

- At moderate concentrations (250 ppm), mild respiratory distress was recorded.

- High concentrations (1000 ppm) resulted in severe respiratory issues and mortality in some subjects.

| Concentration (ppm) | Observed Effects |

|---|---|

| 50 | No significant effects |

| 250 | Mild respiratory distress |

| 1000 | Severe distress; mortality observed |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular membranes due to its lipophilic nature, potentially disrupting normal cellular functions . This disruption could lead to altered metabolic processes in both plants and animal models.

Q & A

Basic Research Questions

Q. How can researchers experimentally determine key physicochemical properties (e.g., boiling point, density) of Bis(4-chlorooctafluorobutyl)ether?

Q. What analytical techniques are suitable for characterizing this compound’s structural purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR, particularly NMR) is critical for verifying fluorinated groups. Fourier-transform infrared spectroscopy (FTIR) can confirm ether linkages (C-O-C) and C-Cl bonds. High-resolution mass spectrometry (HRMS) validates molecular weight (486.9654 g/mol) . For purity assessment, gas chromatography (GC) with flame ionization detection (FID) is preferred due to the compound’s volatility.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under acidic or thermal conditions?

- Methodological Answer : Contradictions may arise from differences in experimental conditions (e.g., temperature gradients, solvent systems). To resolve discrepancies:

Conduct controlled stability studies using thermogravimetric analysis (TGA) for thermal decomposition profiles.

Perform kinetic studies under varying pH levels (e.g., 1-14) to identify degradation pathways.

Compare results with structurally similar fluorinated ethers (e.g., bis(2-chloroethyl)ether ) to infer reactivity patterns.

Note: Confusion with non-fluorinated analogs (e.g., bis(4-chlorobutyl)ether ) must be avoided by verifying molecular identifiers (InChIKey, SMILES) .

Q. What strategies are recommended for designing toxicological studies on this compound given limited existing data?

- Methodological Answer : Extrapolate from toxicological profiles of structurally related compounds (e.g., bis(2-chloroethyl)ether, which undergoes metabolic activation to epoxides ). Key steps:

Use in vitro assays (e.g., Ames test for mutagenicity, hepatocyte models for metabolic profiling).

Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation or endocrine disruption potential.

Prioritize in vivo studies on fluorinated ethers’ persistence in biological systems, leveraging high-resolution mass spectrometry for metabolite identification.

Q. How can computational models be validated against experimental data for this compound’s properties?

- Methodological Answer : Validate computational predictions (e.g., LogP, polar surface area) using the following workflow:

Compare calculated LogP (4.2 ) with experimental values derived from shake-flask or HPLC methods.

Assess molecular dynamics simulations against experimental crystallography or spectroscopy data.

Use multi-parameter optimization (MPO) to refine force fields for fluorinated systems.

Q. What experimental precautions are necessary to prevent misidentification of this compound in mixed samples?

- Methodological Answer : Misidentification risks arise from analogs like bis(4-chlorobutyl)ether (non-fluorinated, lower molecular weight: 199.12 g/mol ). To mitigate:

Use NMR to confirm fluorination.

Cross-reference InChIKey (provided in ) and HRMS data.

Employ GC retention time indexing with certified reference materials.

Properties

IUPAC Name |

1-chloro-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutoxy)-1,1,2,2,3,3,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl2F16O/c9-5(19,20)1(11,12)3(15,16)7(23,24)27-8(25,26)4(17,18)2(13,14)6(10,21)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAVLUGHTWKNCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)F)(C(OC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl2F16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372246 | |

| Record name | Bis(4-chlorooctafluorobutyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149697-40-5 | |

| Record name | Bis(4-chlorooctafluorobutyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149697-40-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.